3-(Methylthio)benzonitrile
Overview
Description
3-(Methylthio)benzonitrile is an organic compound with the molecular formula C8H7NS It consists of a benzene ring substituted with a nitrile group (–CN) and a methylthio group (–SCH3) at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Methylthio)benzonitrile involves the reaction of 3-bromobenzonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-BrC6H4CN+NaSCH3→3-(Methylthio)C6H4CN+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methylthiolate (NaSCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 3-(Methylsulfinyl)benzonitrile, 3-(Methylsulfonyl)benzonitrile
Reduction: 3-(Methylthio)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
3-(Methylthio)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Agriculture: It may be explored for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylthio)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methylthio group can participate in hydrophobic interactions or undergo metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the methylthio group, making it less hydrophobic and less reactive in certain transformations.
4-(Methylthio)benzonitrile: The methylthio group is at the para position, which can influence its reactivity and interaction with other molecules.
3-(Methylsulfinyl)benzonitrile: Contains a sulfoxide group instead of a methylthio group, making it more polar and reactive towards nucleophiles.
Uniqueness
3-(Methylthio)benzonitrile is unique due to the presence of both a nitrile and a methylthio group at the meta position, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-methylsulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTFSBAUENZVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515798 | |
Record name | 3-(Methylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65052-48-4 | |
Record name | 3-(Methylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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